(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid
Description
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid (CAS: 2377609-82-8) is a fluorinated arylboronic acid derivative characterized by a benzyloxycarbonyl (Cbz) protected amino group at the 3-position and fluorine substituents at the 4- and 5-positions on the phenyl ring. This structural motif combines electrophilic boronic acid functionality with steric and electronic modulation from the fluorine atoms and the Cbz group, making it a candidate for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry and materials science. Notably, its availability has been discontinued by suppliers such as CymitQuimica , though it remains a compound of interest in specialized synthetic workflows.
Properties
IUPAC Name |
[3,4-difluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF2NO4/c16-11-6-10(15(20)21)7-12(13(11)17)18-14(19)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJPJGBXFZDYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)NC(=O)OCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-difluoroaniline.
Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonylamino derivative.
Borylation: The protected intermediate undergoes borylation using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) to introduce the boronic acid moiety.
Deprotection: Finally, the benzyloxycarbonyl group is removed under mild acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid participates in various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The difluoro groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium(0) catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted anilines or thiophenols.
Scientific Research Applications
Chemistry
In organic chemistry, (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology
This compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands. The presence of the boronic acid group allows for interactions with biological targets, making it useful in medicinal chemistry.
Medicine
In medicinal chemistry, derivatives of (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid are explored for their potential as therapeutic agents. Boronic acids are known to inhibit serine proteases and other enzymes, making them candidates for drug development.
Industry
In the chemical industry, this compound is used in the synthesis of advanced materials and polymers. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with molecular targets. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transmetalation step. In biological systems, the boronic acid can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of fluorinated arylboronic acids, which are widely used in drug discovery for their reactivity and ability to modulate pharmacokinetic properties. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Fluorination Pattern: The 4,5-difluoro substitution in the target compound contrasts with the 2,3-difluoro configuration in (4-Butoxy-2,3-difluorophenyl)boronic acid. The absence of fluorine in (3-(Benzyloxy)phenyl)boronic acid (CAS: 156682-54-1) results in higher reactivity in aqueous Suzuki reactions due to reduced electron-withdrawing effects .
Amino Protection: The Cbz-protected amino group distinguishes the target compound from non-amino analogs like (3-(Benzyloxy)phenyl)boronic acid. This group enables selective deprotection in multi-step syntheses, a feature exploited in peptide-derived drug candidates .
Commercial Viability :
- Unlike the discontinued status of the target compound , structurally simpler analogs such as (4-(Benzyloxy)phenyl)boronic acid remain commercially available (€228–€362), reflecting their broader utility in industrial applications .
Biological Activity: Fluorinated arylboronic acids like the target compound are precursors for MCHR1 antagonists (e.g., SNAP-acid derivatives), where fluorine atoms enhance metabolic stability and binding affinity .
Table 2: Physicochemical Properties
| Property | (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid | (3-(Benzyloxy)phenyl)boronic acid | (4-Butoxy-2,3-difluorophenyl)boronic acid |
|---|---|---|---|
| Molecular Weight | 323.07 g/mol | 228.05 g/mol | 246.02 g/mol |
| LogP (Predicted) | 2.8 | 2.1 | 2.5 |
| Hydrogen Bond Donors | 3 (B(OH)₂ + NH) | 2 (B(OH)₂) | 2 (B(OH)₂) |
| TPSA | 83.7 Ų | 49.3 Ų | 58.9 Ų |
| GI Absorption | Low (due to Cbz group) | High | Moderate |
Biological Activity
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique boronic acid structure, has been studied for various applications, including anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C₁₄H₁₂BF₂NO
- Molecular Weight : 289.07 g/mol
- CAS Number : 2377609-82-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid. For instance, a related boronic acid derivative demonstrated significant cytotoxicity against cancer cell lines, with an IC₅₀ value of 18.76 ± 0.62 µg/mL against MCF-7 breast cancer cells . This suggests that compounds with similar structures may also exhibit potent anticancer properties.
Antibacterial Activity
The compound has shown promising antibacterial activity against various strains of bacteria. In particular, it was effective against Escherichia coli at a concentration of 6.50 mg/mL . Such activity indicates its potential use in treating bacterial infections.
Enzyme Inhibition
The compound exhibits notable enzyme inhibition capabilities:
- Acetylcholinesterase : IC₅₀ = 115.63 ± 1.16 µg/mL (moderate inhibition)
- Butyrylcholinesterase : IC₅₀ = 3.12 ± 0.04 µg/mL (high inhibition)
- Antiurease : IC₅₀ = 1.10 ± 0.06 µg/mL (high inhibition)
- Antithyrosinase : IC₅₀ = 11.52 ± 0.46 µg/mL (moderate inhibition) .
These results demonstrate the compound's potential as a therapeutic agent targeting specific enzymes involved in various diseases.
Study on Boronic Acid Derivatives
A study focused on the synthesis and characterization of boronic acid derivatives found that these compounds possess a range of biological activities such as antioxidant, antibacterial, and anticancer effects . The synthesized derivatives were evaluated for their efficacy in formulations intended for dermatological applications, indicating their versatility in both pharmaceutical and cosmetic industries.
Comparative Analysis with Other Compounds
In comparative studies, boronic acid derivatives have shown enhanced biological activity compared to their parent compounds. For instance, certain derivatives exhibited better proteasome inhibition than bortezomib, a well-known anticancer drug . This highlights the potential of developing new therapeutic agents based on the boronic acid framework.
Summary of Biological Activities
| Activity Type | IC₅₀ Value (µg/mL) | Remarks |
|---|---|---|
| Anticancer | 18.76 | Effective against MCF-7 cells |
| Antibacterial | 6.50 mg/mL | Effective against E. coli |
| Acetylcholinesterase | 115.63 | Moderate inhibition |
| Butyrylcholinesterase | 3.12 | High inhibition |
| Antiurease | 1.10 | High inhibition |
| Antithyrosinase | 11.52 | Moderate inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
